Methyl 3-methylbenzo[b]thiophene-2-carboxylate
Description
Methyl 3-methylbenzo[b]thiophene-2-carboxylate (IUPAC name: methyl 3-methyl-1-benzothiophene-2-carboxylate) is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl group at position 3 and a methyl ester at position 2. Its molecular formula is C₁₁H₁₀O₂S, with a molecular weight of 206.26 g/mol and a melting point range of 102–105°C . This compound is widely used as an intermediate in pharmaceutical and materials synthesis due to its versatility in functionalization reactions. Its structure balances lipophilicity (from the methyl group) and reactivity (from the ester moiety), making it valuable in drug discovery and organic electronics .
Properties
IUPAC Name |
methyl 3-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-8-5-3-4-6-9(8)14-10(7)11(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBXIMKCWBPTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296367 | |
| Record name | methyl 3-methylbenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3133-81-1 | |
| Record name | 3133-81-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-methylbenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Methyl Thioglycolate and Substituted Aromatic Precursors
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Base-mediated cyclization with methyl thioglycolate | Aromatic precursor, K2CO3, DMF, methyl thioglycolate | 90 °C, 1 hr | ~74 | One-pot, straightforward | Requires suitable precursor |
| Directed lithiation and methylation | Benzo[b]thiophene ester, BuLi, methyl iodide | −78 °C to RT | Variable | Regioselective methylation | Sensitive to moisture, low temp |
| Microwave-assisted synthesis | 2-halobenzonitriles, methyl thioglycolate, Et3N, DMSO | 130 °C, minutes | 58–96 | Rapid, high yields | Requires microwave reactor |
Detailed Research Findings and Notes
The base-mediated cyclization method is widely used due to its operational simplicity and good yields. It provides direct access to methyl benzo[b]thiophene-2-carboxylate derivatives, which can be further functionalized.
Regioselective lithiation allows for precise introduction of the methyl group at the 3-position, crucial for obtaining this compound. This method requires careful temperature control and inert atmosphere to avoid side reactions.
Microwave-assisted synthesis offers a modern, efficient alternative that shortens reaction times and improves yields. It is particularly useful for rapid library synthesis in medicinal chemistry.
Purification typically involves precipitation, filtration, and recrystallization from ethanol or other suitable solvents to obtain analytically pure products.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl 3-methylbenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[b]thiophene Core
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
- Structure : Chlorine substituent at position 3 instead of methyl.
- Molecular Formula : C₁₀H₇ClO₂S.
- Reactivity: The C–Cl bond is susceptible to nucleophilic substitution, offering pathways for further derivatization, unlike the inert methyl group .
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate
- Structure : Ethyl ester at position 2 and hydroxyl group at position 3.
- Molecular Formula : C₁₁H₁₀O₃S.
- Key Differences :
- The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents and raising the melting point (similar compounds with hydroxyl groups report melting points >200°C, vs. 102–105°C for the methyl analogue) .
- The ethyl ester may hydrolyze slower than the methyl ester due to steric hindrance .
Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate
- Structure : Bromine at position 3 and 4-methoxyphenyl at position 4.
- Molecular Formula : C₁₃H₁₁BrO₃S.
- Key Differences :
Hydrogenated Analogues: Tetrahydrobenzo[b]thiophene Derivatives
- Example: Methyl 2-[(3-carboxy-1-oxopropyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
- Key Differences :
Functional Group Modifications on the Ester Moiety
3-Methyl-2-pivaloylbenzo[b]thiophene
- Structure : Pivaloyl (tert-butyl carbonyl) group at position 2 instead of methyl ester.
- Key Differences :
Benzo[b]thiophene-2-carboxanilide Derivatives
Comparative Data Table
Biological Activity
Methyl 3-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has a unique structure characterized by a thiophene ring fused with a benzene ring and a carboxylate ester group. This specific arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H10O2S |
| Molecular Weight | 210.26 g/mol |
| CAS Number | 35212-85-2 |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the inhibition of key proteins involved in cell survival and proliferation, such as:
- Bcl-2 family proteins : Inhibition leads to increased apoptosis.
- Cyclin-dependent kinases (CDKs) : Disruption results in cell cycle arrest.
Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The anti-inflammatory activity is attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity
This compound has shown promising antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies
- Anticancer Study : A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM. Apoptotic markers such as caspase activation were significantly elevated in treated cells.
- Anti-inflammatory Research : In an animal model of arthritis, administration of the compound resulted in a reduction of swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition with minimum inhibitory concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus.
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Cell Signaling Pathways : The compound modulates signaling pathways such as MAPK and NF-kB, which are critical in regulating inflammation and cancer progression.
- Enzyme Inhibition : It acts as an inhibitor for enzymes involved in inflammation and cancer metabolism, leading to reduced disease progression.
Q & A
Q. What are the common synthetic routes for Methyl 3-methylbenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves functionalizing benzo[b]thiophene derivatives via halogenation, carboxylation, or alkylation. For methyl substitution at the 3-position, a Friedel-Crafts alkylation or direct methylation using methyl halides in the presence of Lewis acids (e.g., AlCl₃) can be employed. Microwave-assisted synthesis significantly enhances reaction efficiency (e.g., 30–50% reduction in reaction time) by enabling rapid, uniform heating, as seen in analogous iodinated derivatives . Key variables include:
- Temperature: Optimal range: 80–120°C to avoid decomposition.
- Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates.
- Catalysts: Use of triethylamine or pyridine to neutralize byproducts (e.g., HCl) improves purity.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization yields >90% purity .
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: The methyl ester group (COOCH₃) appears as a singlet at δ ~3.8–4.0 ppm. The 3-methyl substituent on the thiophene ring resonates as a singlet at δ ~2.5 ppm. Aromatic protons in the benzo[b]thiophene core show multiplets between δ 7.2–8.1 ppm .
- ¹³C NMR: The carbonyl carbon (C=O) appears at δ ~165–170 ppm, while the thiophene carbons range from δ 120–140 ppm .
- IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (ester C=O stretch) and 1250–1100 cm⁻¹ (C-O ester bond) .
- Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z 220 (calculated for C₁₁H₁₀O₂S) with fragmentation patterns confirming the methyl ester and benzo[b]thiophene backbone .
Q. What are the key chemical reactions of this compound?
Methodological Answer:
- Ester Hydrolysis: React with aqueous NaOH (1–2 M) at 60–80°C to yield the carboxylic acid derivative, useful for further functionalization .
- Electrophilic Substitution: The 3-methyl group directs electrophiles (e.g., NO₂⁺, Br⁺) to the 5- or 6-position of the benzo[b]thiophene ring. Use HNO₃/H₂SO₄ for nitration or Br₂/FeBr₃ for bromination .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, DMF/H₂O, 80°C) introduces aryl groups at the 5-position .
Advanced Questions
Q. How can microwave-assisted synthesis and flow chemistry optimize the production of this compound?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 10–15 min at 150 W) while maintaining yields >85%. This method minimizes side reactions like over-methylation .
- Continuous Flow Reactors: Enables scalable synthesis (gram to kilogram scale) with precise temperature control. For example, using a microreactor with a residence time of 5–10 min at 100°C achieves 90% conversion .
Data Contradiction Note: Conflicting reports on yield (70–95%) may arise from solvent purity or catalyst aging. Pre-drying solvents over molecular sieves and using fresh catalysts improve reproducibility .
Q. How do researchers resolve spectral data discrepancies during characterization?
Methodological Answer:
- Cross-Validation: Combine 2D NMR (COSY, HSQC) to confirm proton-carbon correlations. For example, overlapping aromatic signals in ¹H NMR can be resolved via HSQC by mapping to ¹³C shifts .
- High-Resolution Mass Spectrometry (HRMS): Resolves ambiguities in molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts) with <5 ppm error .
- X-ray Crystallography: Provides definitive structural confirmation. For example, bond angles and dihedral angles of the methyl ester group can validate computational models .
Q. What strategies enable regioselective functionalization of this compound?
Methodological Answer:
- Directed C-H Activation: Use directing groups (e.g., ester or methyl) with Pd or Ru catalysts. For example, Pd(OAc)₂ with pivalic acid directs arylation to the 5-position .
- Protection/Deprotection: Temporarily protect the ester group (e.g., silylation) to functionalize the thiophene ring, followed by deprotection with TBAF .
Case Study: In analogous compounds, trifluoromethylation at the 6-position achieved 80% selectivity using Togni’s reagent under UV light .
Q. How are structure-activity relationship (SAR) studies designed for this compound derivatives in drug discovery?
Methodological Answer:
- Core Modifications: Synthesize derivatives with substituents at the 5-, 6-, or ester positions (e.g., halogens, amines, sulfonamides). Test against biological targets (e.g., kinases, GPCRs) .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict electronic effects of substituents on binding affinity. Docking studies (AutoDock Vina) identify key interactions with protein targets .
- Biological Assays: Evaluate cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and pharmacokinetics (e.g., LogP via HPLC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
